6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” are currently unknown. The compound is a derivative of the 1,2,4-triazole class, which is known to interact with a variety of biological targets . .
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. 1,2,4-triazole derivatives have been found to impact a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s predicted boiling point is 437.6±55.0 °C , and it has a predicted density of 1.29±0.1 g/cm3 . It is slightly soluble in DMSO . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but specific studies are needed to confirm this.
Result of Action
1,2,4-triazole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It is known that similar compounds can interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of different dosages of 6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide in animal models have not been reported yet . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Biological Activity
6-Methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- C : 15
- H : 20
- N : 4
- O : 1
Its structural representation includes a methoxy group, a triazole moiety, and a nicotinamide backbone, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Using "click chemistry" techniques to attach the triazole moiety.
- Nicotinamide Derivation : Modifying nicotinamide to incorporate the alkyl chain necessary for activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing a triazole moiety exhibit significant antimicrobial properties. For instance:
- A study indicated that triazole derivatives showed potent inhibition rates against various fungal strains and bacteria. The presence of the triazole ring enhances interaction with microbial targets, leading to increased efficacy compared to non-triazole analogs .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies:
- In vitro assays showed that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U937 (monocytic leukemia). The mechanism often involves apoptosis induction and cell cycle arrest at the G1 phase .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Notably, derivatives have shown promise as xanthine oxidase inhibitors, which can be beneficial in treating conditions like gout and hyperuricemia. The structure–activity relationship (SAR) studies suggest that modifications in the side chains can enhance inhibitory potency .
Case Studies
The biological activity of this compound can be attributed to:
- Triazole Moiety : Facilitates binding to target proteins or enzymes involved in microbial growth or cancer proliferation.
- Nicotinamide Backbone : Enhances solubility and bioavailability, contributing to overall effectiveness.
Properties
IUPAC Name |
6-methoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-10(2)12(9-19-7-6-16-18-19)17-14(20)11-4-5-13(21-3)15-8-11/h4-8,10,12H,9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCOWRCLYCVLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CN=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.